molecular formula C17H19N3O3S B2649785 N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396885-95-2

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Katalognummer: B2649785
CAS-Nummer: 1396885-95-2
Molekulargewicht: 345.42
InChI-Schlüssel: ZPFLRDMXWMLHHD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a heterocyclic compound featuring an oxazole core substituted with a thiophene-3-carboxamido group at position 2 and a cyclohexenyl ethyl carboxamide moiety at position 2. The thiophene substituent may influence electronic properties and metabolic stability due to its sulfur-containing heterocycle . This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and aliphatic substituents synergize.

Eigenschaften

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c21-15(13-7-9-24-11-13)20-17-19-14(10-23-17)16(22)18-8-6-12-4-2-1-3-5-12/h4,7,9-11H,1-3,5-6,8H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFLRDMXWMLHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a complex organic compound with potential biological activity. This compound features unique structural characteristics, including a cyclohexene moiety and an oxazole ring, which may contribute to its pharmacological properties. Research into its biological activity is essential for understanding its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is C16_{16}H19_{19}N3_{3}O3_{3}S, with a molecular weight of approximately 355.41 g/mol. Its structure can be broken down into several functional groups that are known to exhibit various biological activities.

Structural Features

FeatureDescription
Cyclohexene moietyContributes to hydrophobic interactions
Oxazole ringAssociated with antimicrobial properties
Thiophene groupMay enhance the compound's reactivity and biological interactions

Antimicrobial Properties

Preliminary studies have indicated that N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exhibits significant antimicrobial activity. The presence of both thiophene and oxazole rings suggests potential effectiveness against various bacterial strains.

In Vitro Studies

In vitro tests have been conducted to evaluate the antibacterial activity of this compound against several pathogenic strains, including:

  • Staphylococcus aureus (Gram-positive)
  • Escherichia coli (Gram-negative)
  • Klebsiella pneumoniae (Gram-negative)

The results from these studies demonstrated that the compound possesses measurable antibacterial effects, as shown in the following table:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus19
Escherichia coli18
Klebsiella pneumoniae22

These findings indicate that the compound could serve as a lead in the development of new antibacterial agents.

The exact mechanisms through which N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in bacterial metabolism or cell wall synthesis, leading to inhibition of growth or cell death.

Comparative Studies

Research has compared N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide with other structurally similar compounds to assess its relative biological activity.

Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamideCyclohexene; pyrazole ringModerate antibacterial activity
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(5-(furan-2-yl)isoxazol-3-yl)acetamideCyclohexene; furan; isoxazoleLower antibacterial activity

These comparisons highlight the unique biological properties of N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide, suggesting that its specific combination of functional groups may confer enhanced efficacy against certain pathogens.

Future Directions in Research

The ongoing research into this compound should focus on:

  • Mechanistic Studies : Elucidating the pathways through which the compound exerts its effects.
  • In Vivo Testing : Evaluating the efficacy and safety in animal models.
  • Structure–Activity Relationship (SAR) : Modifying structural elements to optimize biological activity.

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide (): Structural Differences:

  • Replaces the oxazole core with an isoxazole ring.
  • Thiophene substituent is at position 2 (vs. 3 in the target compound).
  • Contains a diethylaminophenyl group instead of cyclohexenyl ethyl. Implications:
  • The isoxazole’s oxygen and nitrogen arrangement may alter hydrogen-bonding capacity compared to oxazole.

Ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate ():

  • Structural Differences :
  • Ethyl ester at position 4 (vs. carboxamide in the target compound).
  • Lacks the cyclohexenyl ethyl group.
    • Implications :
  • The ester group may decrease metabolic stability compared to carboxamide .

Cyclohexenyl-Containing Analogues

Key Compounds:

{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride ():

  • Structural Differences :
  • Cyclohexenyl group is directly linked to a methylamine (vs. ethyl carboxamide in the target compound).
  • Features a 4-chlorophenyl-substituted oxazole.
    • Implications :
  • The amine linkage may enhance basicity, affecting pharmacokinetics .

4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol (): Structural Differences:

  • Cyclohexenyl is part of a phenolic ethylamine scaffold (vs. carboxamide in the target compound).
  • Includes a dimethylamino group. Implications:
  • The phenolic hydroxyl group could increase polarity and reduce blood-brain barrier penetration .

Oxazolidinone Derivatives

Key Compound:

N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide ():

  • Structural Differences: Replaces oxazole with a 2-oxooxazolidinone ring. Contains trifluoromethylphenyl and methoxyphenyl groups.
  • Implications: The oxazolidinone’s lactam structure may enhance rigidity and target selectivity for enzymes like monoamine oxidases .

Data Tables: Structural and Functional Comparison

Compound Core Ring Thiophene Position Cyclohexenyl Group Key Functional Groups
N-(2-(cyclohex-1-en-1-yl)ethyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide Oxazole 3 Ethyl carboxamide linkage Thiophene-3-carboxamido, cyclohexenyl
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Isoxazole 2 Diethylaminophenyl Methylthiophene, ester/carboxamide
{[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl}[(cyclohex-1-en-1-yl)methyl]amine hydrochloride Oxazole N/A Methylamine linkage Chlorophenyl, cyclohexenylmethylamine
4-[1-(Cyclohex-1-en-1-yl)-2-(dimethylamino)ethyl]phenol Phenol N/A Ethylamine linkage Dimethylamino, hydroxyl

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.